![molecular formula C18H15FN2O2S B5971904 3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5971904.png)
3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole, also known as FITM, is a small molecule compound that has been extensively studied for its potential use in various scientific research applications.
作用機序
3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole acts as a selective antagonist for the CB1 receptor, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. The CB1 receptor plays a key role in regulating appetite, metabolism, and energy balance. By blocking the CB1 receptor, 3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole can reduce food intake and promote weight loss.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to have a number of biochemical and physiological effects, including reducing food intake, promoting weight loss, improving glucose metabolism, and reducing inflammation. 3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
実験室実験の利点と制限
3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole has several advantages for lab experiments, including its high selectivity for the CB1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, one limitation of 3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole is its relatively low potency, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research on 3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole, including its potential use in the treatment of obesity, metabolic disorders, and drug addiction. Further research is also needed to better understand the mechanism of action of 3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole and its potential side effects. Additionally, the development of more potent analogs of 3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole may improve its effectiveness in experimental settings.
合成法
3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole can be synthesized using a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction between 2-thiophenecarboxylic acid and 2-aminopyrrolidine, which results in the formation of 2-(2-thienyl)-1-pyrrolidinyl)acetic acid. The second step involves the reaction between 2-(2-thienyl)-1-pyrrolidinyl)acetic acid and 2-fluorobenzoyl chloride, which results in the formation of 3-(2-fluorophenyl)-5-(2-thienyl)-1-(2-pyrrolidinyl)-1,2-dihydroisoxazole-4-carboxylic acid. The final step involves the decarboxylation of the intermediate compound to yield 3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole.
科学的研究の応用
3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole has been extensively studied for its potential use in various scientific research applications, including its use as a selective antagonist for the cannabinoid receptor type 1 (CB1 receptor). 3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole has also been studied for its potential use in the treatment of obesity, metabolic disorders, and drug addiction.
特性
IUPAC Name |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]-(2-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-13-6-2-1-5-12(13)14-11-16(23-20-14)18(22)21-9-3-7-15(21)17-8-4-10-24-17/h1-2,4-6,8,10-11,15H,3,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMHGCBVGVXLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=NO2)C3=CC=CC=C3F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-5-[2-(thiophen-2-YL)pyrrolidine-1-carbonyl]-1,2-oxazole |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。